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Compound of Interest

Compound Name: [6-13Cgal]Lactose Monohydrate

Cat. No.: B1161227

Introduction & Scientific Rationale
The Shift from Clearance to Capacity

In drug development and hepatology, standard liver function tests (ALT, AST, Bilirubin)
represent static markers of injury, not dynamic function. While clearance tests (like Indocyanine
Green - ICG) are popular, they are heavily dependent on hepatic blood flow.

Galactose Elimination Capacity (GEC) is distinct because it measures the cytosolic metabolic
capacity of the liver. At sufficiently high concentrations, the rate-limiting phosphorylation of
galactose by galactokinase (GALK) follows zero-order kinetics (

). Therefore, GEC is a flow-independent proxy for functional hepatic mass, making it the "gold
standard" for assessing cirrhosis severity, partial hepatectomy recovery, and drug-induced
hepatotoxicity.

The Stable Isotope Advantage

Historically, GEC was measured using colorimetric enzymatic assays or radioactive tracers (
C). The modern standard utilizes Stable Isotopes (
C and Deuterium), offering two distinct advantages:

» Safety: Non-radioactive, allowing longitudinal studies in pediatric and pregnant populations.
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o Specificity: Mass spectrometry (LC-MS/MS) and Isotope Ratio Mass Spectrometry (IRMS)
eliminate interference from endogenous glucose or other hexoses.

Physiological Mechanism: The Leloir Pathway[1][2]

To interpret GEC data, one must understand the metabolic fate of the tracer. Galactose is
metabolized almost exclusively in the liver via the Leloir pathway.

Pathway Logic[2]

o Uptake: Galactose enters the hepatocyte via GLUT2 (independent of insulin).

e Phosphorylation (The Critical Step):Galactokinase (GALK) phosphorylates Galactose to
Galactose-1-Phosphate.[1][2][3] Note: At high substrate concentrations (loading dose), this
step becomes rate-limiting, defining the "Capacity” (

).

o Conversion: Galactose-1-Phosphate Uridyltransferase (GALT) converts it to UDP-Galactose.

[1][]

o Oxidation: Eventually enters glycolysis/TCA cycle, releasing CO

Click to download full resolution via product page

Figure 1: The Leloir Pathway.[1][4] The phosphorylation step by Galactokinase (Red Arrow)
determines the elimination capacity when the system is saturated.

Protocol A: Systemic GEC (The "Gold Standard"
Saturation Test)
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Objective: Measure absolute functional liver mass (

). Tracer: D-Galactose (non-labeled carrier) + D-Galactose-[1-
C] or D-Galactose-d

(Deuterated). Method: Intravenous (IV) Bolus.

Experimental Design

To measure capacity, we must saturate the enzyme. A trace dose is insufficient; a loading dose
is required.

Reagents:
e Carrier: 500 mg/kg body weight of D-Galactose (20-30% solution in sterile saline).
e Tracer: 5 mg/kg of [1-

C]-Galactose (mixed into the carrier solution).

Step-by-Step Workflow

o Subject Preparation: Overnight fast (8 hours). Insert two peripheral venous catheters (one for
dosing, one for sampling on the opposite arm).

e Baseline Sampling (

): Collect 2 mL blood (plasma separation) and one breath sample (if using
C).
e Infusion (
to
min): Infuse the Galactose cocktail over 5 minutes. Flush line with saline.

o Equilibration Phase (

to
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min): Allow rapid distribution. Do not sample.

» Elimination Phase Sampling (
to
min):
o Collect blood samples at 20, 30, 40, 50, and 60 minutes.
o Critical: Precise timing is essential as we are calculating the slope of elimination.

» Urine Collection: Collect all urine passed from

to

min to correct for renal excretion.

Analytical Method (LC-MS/MS)

o Matrix: Plasma (deproteinized with methanol/acetonitrile).

e Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (Galactose
is highly polar).

« lonization: ESI Negative mode.
e Transitions: Monitor MRM for Galactose and

C-Galactose.

Protocol B: C-Galactose Breath Test (Metabolic
Function)

Objective: Non-invasive assessment of dynamic liver function (Oxidation Rate). Tracer: D-
Galactose-[1-

C]. Method: Oral Administration.[5][6]

Experimental Design
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This test measures the rate of metabolism rather than total capacity, but it correlates strongly
with GEC and is less invasive.

Reagents:
e Dose: 500 mg of [1-

C]-Galactose (dissolved in 200 mL water).

o Note: Some protocols add a carrier load (e.g., 10g unlabeled galactose) to stress the
pathway, but "trace" breath tests are common for sensitive detection of dysfunction.

Step-by-Step Workflow

« Basal Collection: Patient exhales into breath collection bags (duplicate) to establish baseline

(6{0)

/

(6{0)
ratio.

e Dosing: Patient drinks the tracer solution within 2 minutes.
o Serial Sampling: Collect breath samples at:

o 10, 20, 30, 40, 50, 60, 90, 120 minutes post-ingestion.
e Analysis: Measure

CO

enrichment using Isotope Ratio Mass Spectrometry (IRMS) or Infrared Spectroscopy (IRIS).
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Protocol A: IV Saturation (GEC)  Protocol B: Breath Test (Function)

Fast & IV Access Fast & Baseline Breath

Infuse 500mg/kg Galactose
+ Stable Isotope Tracer

Drink 13C-Galactose

Blood Draw Breath Bags
20, 30, 40, 50, 60 min Every 10-15 min

LC-MS/MS Analysis
(Plasma Conc.)

IRMS Analysis

(13C0O2 Enrichment)
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Figure 2: Comparative workflows for the IV Saturation GEC (Capacity) and Oral Breath Test
(Function).

Data Analysis & Calculations
Calculation A: Systemic GEC (IV Method)

The GEC is calculated based on the Tygstrup method, modified for stable isotopes. Since the
dose is saturating, the elimination curve (concentration vs. time) is linear (Zero-Order Kinetics),
not exponential.

Equation:

[7]

Where:

» : Total Dose administered (mmol).
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e : Amount excreted in urine (mmol) (usually negligible in healthy livers but critical in
pathology).

e : The "time equivalent" intercept. This is obtained by back-extrapolating the linear regression
of the plasma concentration curve (from 20-60 min) to the initial concentration

e : An empirical correction factor (minutes) for non-uniform distribution.
Simplified Slope Method:
» Slope of the linear regression of plasma concentration.

e : Volume of distribution (typically 20-25% of body weight).

Calculation B: Breath Test Parameters

Results are expressed as Delta Over Baseline (DOB) and Percent Dose Recovered (PDR).
1. Delta Over Baseline (DOB):

(Units: per mil, %o)

2. Percent Dose Recovered per Hour (PDR):

: Estimated as

: Purity of the isotope.

3. Cumulative PDR (cPDR): Trapezoidal integration of PDR over time (e.g., cPDR at 120 min).

Interpretation: A cPDR

< 5% typically indicates severe liver dysfunction (e.g., Cirrhosis Child-Pugh C).

Summary of Key Parameters
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Feature IV Saturation GEC C-Galactose Breath Test

Functional Mass (

Primary Measure Metabolic Rate / Oxidation
)

Kinetics Zero-Order (Saturation) First-Order (usually)

) High (IV + Multiple Blood

Invasiveness Low (Oral + Breath)

Draws)
. N Pre-op Hepatectomy, Drug Cirrhosis Staging, Outpatient

Clinical Utility o
Safety Monitoring

Correction Requires Urine correction Requires BSA estimation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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